2-Hydroxyethane-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

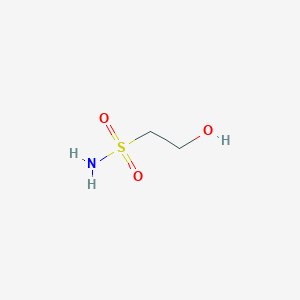

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-7(5,6)2-1-4/h4H,1-2H2,(H2,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGJHQMNSBYLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162894-76-0 | |

| Record name | Isethionic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162894760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxyethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISETHIONIC ACID AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CU58SI289 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Hydroxyethane-1-sulfonamide

This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of 2-Hydroxyethane-1-sulfonamide (CAS: 162894-76-0), a valuable building block in medicinal and materials chemistry.[1][2] This guide moves beyond simple protocols to elucidate the underlying chemical principles and rationale, equipping researchers in drug development and chemical synthesis with the expertise to confidently reproduce and adapt these methods.

Strategic Approach to Synthesis

The synthesis of this compound is most logically and efficiently achieved through a two-step process starting from the readily available sodium isethionate (sodium 2-hydroxyethanesulfonate). This strategy involves the conversion of the sulfonate salt into a reactive sulfonyl chloride intermediate, which is subsequently aminated to yield the target sulfonamide. This classic approach is favored for its reliability and high yields.[3][4]

Causality of the Synthetic Route

The primary challenge in forming a sulfonamide is the activation of the sulfonic acid moiety. Direct amidation of a sulfonic acid is thermodynamically unfavorable. Therefore, conversion to a more electrophilic species, the sulfonyl chloride, is a critical prerequisite. Thionyl chloride (SOCl₂) is selected as the optimal chlorinating agent for this transformation. Its principal advantage lies in the nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous at ambient temperatures.[5] This facilitates their easy removal from the reaction mixture, shifting the equilibrium towards the product and simplifying purification, a key consideration for process efficiency.

The subsequent step, amination, involves the nucleophilic attack of ammonia on the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically rapid and proceeds to high conversion under mild conditions.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Hydroxyethanesulfonyl chloride

-

Principle: This step converts the thermally stable sulfonate salt into the reactive sulfonyl chloride. Anhydrous conditions are crucial to prevent hydrolysis of both the thionyl chloride reagent and the sulfonyl chloride product.

-

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium isethionate (10.0 g, 67.5 mmol).

-

Carefully add thionyl chloride (25 mL, 344 mmol) to the flask in a fume hood.

-

Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-hydroxyethanesulfonyl chloride is a viscous oil and should be used immediately in the next step without extensive purification due to its hydrolytic instability.

-

Step 2: Synthesis of this compound

-

Principle: The highly reactive sulfonyl chloride is treated with an excess of aqueous ammonia. The ammonia acts as the nucleophile to form the sulfonamide and also as a base to neutralize the HCl byproduct.[5]

-

Procedure:

-

Prepare a 500 mL beaker containing concentrated aqueous ammonia (28%, 100 mL) and cool it in an ice bath to 0-5°C.

-

Slowly add the crude 2-hydroxyethanesulfonyl chloride from the previous step dropwise to the cold, stirring ammonia solution. Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for another 2 hours.

-

Reduce the volume of the solution by approximately half using a rotary evaporator to remove excess ammonia and water.

-

The resulting solution contains the product and sodium chloride. The crude product can now be purified.

-

Purification and Isolation

The primary impurity at this stage is sodium chloride, which has low solubility in most organic solvents. Recrystallization is an effective method for purification.[6]

Protocol: Recrystallization

-

Transfer the concentrated crude product mixture to a beaker.

-

Add a minimal amount of hot ethanol (95%) to dissolve the this compound, leaving the inorganic salts behind.

-

Filter the hot solution to remove the insoluble salts.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound. The data from each analysis must be complementary and consistent.

Caption: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The sulfonamide proton (NH₂) often appears as a broad singlet, while the protons of the ethyl chain will present as two triplets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of two distinct carbon environments corresponding to the two carbons in the ethyl group.

| ¹H NMR Data (Expected) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~ 7.2 (variable) | -SO₂NH₂ (broad singlet) |

| ~ 4.9 (variable) | -CH₂ -OH (broad singlet) |

| ~ 3.8 - 4.0 | -CH₂ -OH (triplet) |

| ~ 3.2 - 3.4 | -SO₂-CH₂ - (triplet) |

| ¹³C NMR Data (Expected) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 58 - 62 | C H₂-OH |

| ~ 55 - 59 | -SO₂-C H₂- |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₂H₇NO₃S), the expected monoisotopic mass is 125.01 g/mol .[7]

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z 126.02.

-

Fragmentation Analysis: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns of sulfonamides, such as the loss of SO₂ (a mass difference of 64 Da) or cleavage of the S-N bond, providing further structural confirmation.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in the molecule. The spectrum provides a unique fingerprint for the compound.

| FT-IR Absorption Data (Expected) [10] | |

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3400 - 3200 (broad) | O-H stretch (from alcohol) |

| 3350 - 3140 | N-H stretch (from sulfonamide) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| ~1320 | SO₂ asymmetric stretch |

| ~1150 | SO₂ symmetric stretch |

| ~910 | S-N stretch |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final compound. A reversed-phase method is typically employed for sulfonamides.[11]

-

Protocol: Purity Analysis

-

Sample Preparation: Accurately prepare a solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.[12]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

-

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and characterization of this compound. By understanding the chemical principles behind each step—from the activation of the sulfonate starting material to the multi-faceted analytical confirmation of the final product—researchers can confidently produce this compound with high purity. The detailed protocols and expected analytical data serve as a comprehensive resource for scientists in the pharmaceutical and chemical industries, ensuring both the integrity of the synthesis and the quality of the final product.

References

-

Uno, T., & Machida, M. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Retrieved from [Link]

- Horwitz, W. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.

-

İde, S., & Yurdakul, Ş. (2006). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Taylor & Francis Online. Retrieved from [Link]

-

Slideshare. (2015). Analysis of sulfonamides. Retrieved from [Link]

-

YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

- Google Patents. (n.d.). Sulfonamide purification process.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (n.d.). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Mesley, R., & Houghton, E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Semantic Scholar. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Retrieved from [Link]

-

TREA. (n.d.). Synthesis of taurolidine, purity profiles and polymorphs. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxyethane-1-sulfinamide. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of taurolidine and its intermediates thereof.

- Google Patents. (n.d.). Process for the preparation of taurolidine and its intermediates thereof.

-

Justia Patents. (n.d.). process for the preparation of taurolidine and its intermediates thereof. Retrieved from [Link]

-

Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. DergiPark. Retrieved from [Link]

-

Spicer, C. D., & Davis, B. G. (2007). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C2H7NO3S). Retrieved from [Link]

-

PubChem. (n.d.). Isethionic acid amide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Taurine Containing Peptides, Sulfonopeptides, and N-, O-Conjugates. Retrieved from [Link]

- Unknown. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide.

- Lee, H. Y., et al. (2010). Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. Korean Chemical Society.

-

Weiss, S. J., et al. (1982). Chlorination of taurine by human neutrophils. Evidence for hypochlorous acid generation. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

Wuts, P. G. M., & Gu, R. L. (2003). A new strategy for the synthesis of taurine derivatives using the 'safety-catch' principle for the protection of sulfonic acids. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Cunningham, A. F., & O'Connor, P. E. (1997). Conversion of taurine into N-chlorotaurine (taurine chloramine) and sulphoacetaldehyde in response to oxidative stress. ResearchGate. Retrieved from [Link]

-

Liu, W., et al. (2021). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing taurine.

-

Mondal, S., & Mal, P. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of hydroxy sulfonic acids.

-

Bennett, J. M., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

Pitzen, J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

-

Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methane sulfonamide. Retrieved from [Link]

Sources

- 1. Isethionic acid amide | C2H7NO3S | CID 20504590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C2H7NO3S) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethane-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxyethane-1-sulfonamide (CAS No: 162894-76-0), a molecule of interest in pharmaceutical and chemical research. Given the limited availability of extensive experimental data for this specific compound, this guide emphasizes the fundamental principles and detailed experimental protocols for the characterization of its key physicochemical parameters. Where available, predicted and experimental data for this compound and its close structural analog, taurinamide, are presented to provide a contextual framework for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction

This compound, also known as isethionic acid amide, is a simple aliphatic sulfonamide featuring a primary alcohol and a primary sulfonamide functional group. Its structural relationship to taurine, a vital amino sulfonic acid, and its potential as a synthetic intermediate underscore its importance in medicinal and materials chemistry. The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. A thorough understanding of these properties is therefore a critical first step in the evaluation of any new chemical entity.

This guide is structured to provide not just a compilation of available data, but to equip the researcher with the rationale and step-by-step protocols for the experimental determination of these essential properties. This approach ensures a self-validating system of characterization, promoting scientific rigor and reproducibility.

Molecular Structure and Basic Properties

The foundational characteristics of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂H₇NO₃S | |

| Molecular Weight | 125.15 g/mol | |

| IUPAC Name | 2-hydroxyethanesulfonamide | |

| CAS Number | 162894-76-0 | |

| Physical Description | White to off-white solid |

Synthesis of this compound

A robust understanding of the synthetic route is crucial for anticipating potential impurities that may influence physicochemical measurements. A plausible and commonly employed method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-hydroxyethane-1-sulfonyl chloride.

Materials:

-

2-Hydroxyethane-1-sulfonyl chloride

-

Aqueous ammonia (28-30%)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-hydroxyethane-1-sulfonyl chloride in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add an excess of aqueous ammonia to the stirred solution. The reaction is exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Physicochemical Properties and Their Determination

This section details the key physicochemical properties of this compound and provides step-by-step protocols for their experimental determination.

Melting Point

The melting point is a fundamental indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

| Compound | Melting Point (°C) | Data Type | Source |

| This compound | 42.0 - 46.0 | Experimental |

Experimental Protocol: Melting Point Determination (Capillary Method)

Caption: Workflow for melting point determination.

Boiling Point

The boiling point provides information about the volatility of a compound. Due to its polar nature and potential for hydrogen bonding, this compound is expected to have a high boiling point.

| Compound | Boiling Point (°C) | Data Type | Source |

| This compound | 342.6 ± 44.0 | Predicted |

Experimental Protocol: Boiling Point Determination (Microscale)

Given the likely high boiling point and the potential for decomposition, a microscale method under reduced pressure is advisable.

Procedure:

-

Place a small amount of the liquid sample into a small test tube.

-

Introduce a sealed capillary tube (sealed at one end) with the open end down into the test tube.

-

Attach the test tube to a thermometer and heat the assembly in a heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility

Solubility is a critical parameter for drug delivery and formulation. The presence of both a hydroxyl and a sulfonamide group suggests that this compound will be soluble in polar solvents.

| Compound | Solubility | Solvent | Data Type | Source |

| Taurinamide | Sparingly soluble | Water | Experimental |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Acidity (pKa)

The pKa value is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The sulfonamide proton is weakly acidic.

| Compound | pKa | Data Type | Source |

| This compound | 10.13 ± 0.60 | Predicted |

Experimental Protocol: pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural elucidation and confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

-CH₂-OH: A triplet.

-

-CH₂-SO₂-: A triplet, likely downfield from the -CH₂-OH protons.

-

-OH: A broad singlet, exchangeable with D₂O.

-

-SO₂NH₂: A broad singlet, exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

-CH₂-OH: A signal in the range of 50-65 ppm.

-

-CH₂-SO₂-: A signal further downfield due to the electron-withdrawing effect of the sulfonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Absorption Bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (sulfonamide) | Symmetric & Asymmetric Stretching | 3250-3350 |

| C-H (alkane) | Stretching | 2850-3000 |

| S=O (sulfonamide) | Asymmetric & Symmetric Stretching | 1300-1350 and 1140-1180 |

| C-O (alcohol) | Stretching | 1050-1260 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 125).

-

Loss of functional groups: Fragments corresponding to the loss of -OH, -NH₂, -SO₂, and cleavage of the C-C bond are anticipated.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed protocols for their experimental determination. While experimentally derived data for this specific molecule is not abundant in the public domain, the methodologies and contextual data from analogs presented herein provide a solid foundation for researchers to conduct a thorough characterization. A rigorous understanding and experimental validation of these properties are essential for advancing the potential applications of this compound in drug discovery and development.

References

"2-Hydroxyethane-1-sulfonamide CAS number 162894-76-0 properties"

An In-depth Technical Guide to 2-Hydroxyethane-1-sulfonamide (CAS: 162894-76-0)

Introduction

This compound (CAS: 162894-76-0), also known as 2-Hydroxyethanesulfonamide or Isethionic acid amide, is an organosulfur compound belonging to the broad and pharmacologically significant class of sulfonamides.[1][2] While the sulfonamide functional group has been a cornerstone in the development of therapeutics ranging from antimicrobial agents to diuretics and anticonvulsants, the specific properties and potential of this hydroxylated aliphatic sulfonamide are less widely documented.[3][4] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, consolidating the available data on its physicochemical properties, potential biological activities, and safety considerations. By synthesizing current knowledge and providing expert insights, this document aims to illuminate the research and development landscape for this compound.

Chapter 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. These parameters influence its solubility, stability, absorption, and distribution.

Core Properties

This compound presents as a white or colorless solid at room temperature, with a relatively low melting point.[5] Its key identifying and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 162894-76-0 | [1][6][7] |

| Molecular Formula | C₂H₇NO₃S | [1][8] |

| Molecular Weight | 125.15 g/mol | [1][2] |

| Synonyms | 2-Hydroxyethanesulfonamide, Isethionic acid amide | [1][2][5] |

| Appearance | White or Colorless powder to lump to clear liquid | [5] |

| Melting Point | 42 - 46 °C | [5] |

| SMILES | O=S(CCO)(N)=O | [1] |

| InChI Key | BLGJHQMNSBYLEZ-UHFFFAOYSA-N | [8] |

Structural and Computational Data

The molecular structure of this compound features a primary sulfonamide group and a primary alcohol, which dictate its chemical reactivity and potential for hydrogen bonding.

Caption: 2D Structure of this compound.

Computational models provide valuable predictions for the molecule's behavior in biological systems.

| Computational Property | Predicted Value | Significance | Source |

| TPSA (Topological Polar Surface Area) | 80.39 Ų | Indicates good potential for oral bioavailability (typically <140 Ų) | [1] |

| LogP (Octanol-Water Partition Coefficient) | -1.7328 | Suggests high hydrophilicity and good water solubility | [1] |

| Hydrogen Bond Donors | 2 | The -OH and -NH₂ groups can donate hydrogen bonds | [1] |

| Hydrogen Bond Acceptors | 3 | The sulfonyl oxygens and hydroxyl oxygen can accept hydrogen bonds | [1] |

| Rotatable Bonds | 2 | Provides moderate conformational flexibility | [1] |

Chapter 2: Synthesis and Manufacturing

Proposed Synthetic Workflow

The conceptual workflow involves the initial formation of a sulfonate salt followed by conversion to the corresponding sulfonyl chloride and subsequent amination.

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocol

This protocol is a theoretical guide and requires laboratory optimization and validation.

Step 1: Synthesis of Sodium 2-hydroxyethane-1-sulfonate

-

Rationale: This step utilizes a nucleophilic substitution reaction where the sulfite anion displaces the bromide from 2-bromoethanol to form the stable sulfonate salt. Water is an effective and safe solvent for this reaction.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add sodium sulfite (1.1 eq) to deionized water.

-

Add 2-bromoethanol (1.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the crude sodium 2-hydroxyethane-1-sulfonate salt. The product can be purified by recrystallization if necessary.

-

Step 2: Synthesis of 2-Hydroxyethane-1-sulfonyl chloride

-

Rationale: The sulfonate salt is converted to the more reactive sulfonyl chloride using a chlorinating agent like thionyl chloride. A catalytic amount of DMF facilitates the reaction. This step must be performed under anhydrous conditions as sulfonyl chlorides are moisture-sensitive.

-

Procedure:

-

In a fume hood, suspend the dried sodium 2-hydroxyethane-1-sulfonate (1.0 eq) in thionyl chloride (excess, e.g., 10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

-

Heat the mixture to 80-100°C and stir for 3-4 hours until gas evolution ceases.

-

Cool the mixture and evaporate the excess thionyl chloride under reduced pressure to obtain the crude 2-hydroxyethane-1-sulfonyl chloride.

-

Step 3: Synthesis of this compound

-

Rationale: The reactive sulfonyl chloride is treated with ammonia, which acts as a nucleophile to displace the chloride and form the stable sulfonamide.

-

Procedure:

-

Carefully add the crude sulfonyl chloride from the previous step to a cooled (0°C) flask containing an excess of concentrated aqueous ammonia (e.g., 25-30% solution).

-

Stir the mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, this compound.

-

Chapter 3: Biological Activity and Mechanism of Action

Emerging data suggests that this compound may possess a range of biological activities, setting it apart from classic antibacterial sulfonamides.

Antiviral and Antitumor Potential

One supplier source describes this compound as a potent antiviral and antitumor agent. The proposed mechanisms are multifaceted:

-

Antiviral Action: It is suggested to inhibit viral entry into host cells by binding to the fatty acid component of the viral envelope. This mechanism would be particularly relevant for enveloped viruses, including HIV.

-

Antitumor Action: The compound is reported to bind to mitochondrial matrix proteins. This interaction is proposed to inhibit fatty acid oxidation and the glycogen synthase kinase 3 (GSK3) pathway, leading to a depletion of cellular energy and subsequent cell death.

It is critical to note that these claims originate from a commercial supplier and require validation through independent, peer-reviewed research.

Caption: Proposed dual mechanisms of action for this compound.

Context within Sulfonamide Pharmacology

The broader class of sulfonamides is known for a vast array of biological activities beyond its historical antibacterial role.[4] These include diuretic, antidiabetic, anti-inflammatory, and anticancer effects, often achieved by targeting specific enzymes like carbonic anhydrase.[3][10]

Interestingly, one study on structure-activity relationships noted that the presence of a hydroxyl group on some sulfonamides reduces antimicrobial activity.[11] This finding, while not directly contradicting the antiviral claims, suggests that the biological profile of this compound may be distinct from traditional sulfa drugs and warrants specific investigation.

Chapter 4: Safety, Handling, and Toxicology

Proper handling and awareness of potential hazards are paramount when working with any chemical compound.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards identified under the Globally Harmonized System (GHS) are summarized below.

| Hazard Class | GHS Code | Description | Pictogram | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | [2][7] |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | [2][7] |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | [2][7] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | [7] |

Safe Handling and Storage Protocol

Adherence to a strict safety protocol is essential to minimize exposure and risk.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

-

Spill & First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical advice if irritation persists.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Ingestion: If swallowed, immediately call a poison center or doctor.[7]

-

Spills: Contain spillage. Sweep up solid material, avoiding dust generation, and place it in a suitable container for disposal.[13]

-

Toxicological Profile

Specific toxicological studies on this compound are not widely published.[7] The hazard classifications are based on predictions and data from similar compounds. As a sulfonamide, general class-related toxicities, such as potential for kidney damage or allergic reactions with chronic or high-dose exposure, should be considered as a possibility, although the risk profile of this specific aliphatic sulfonamide may differ significantly from aromatic antibacterial sulfa drugs.[13]

Conclusion

This compound (CAS: 162894-76-0) is a compound of significant interest due to its unique structural features—a hydrophilic aliphatic backbone combined with a pharmacologically proven sulfonamide group. While its physicochemical properties are reasonably well-defined, its biological potential is an area ripe for exploration. Preliminary, non-peer-reviewed data suggests intriguing antiviral and antitumor activities that diverge from the classic profile of sulfonamides. These claims, however, demand rigorous scientific validation. The lack of published, optimized synthetic protocols presents a challenge but also an opportunity for process chemistry innovation. For researchers in drug discovery, this compound represents a promising, albeit underexplored, scaffold for developing novel therapeutic agents. Future work should focus on validating its proposed biological mechanisms, conducting thorough toxicological assessments, and developing efficient and scalable synthetic routes.

References

-

LookChem. (n.d.). Cas 162894-76-0, this compound. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20504590, Isethionic acid amide. Retrieved January 6, 2026, from [Link].

- Sultan, A. A., & Al-Taweel, A. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. World Journal of Biology and Biotechnology, 6(1), 1-10.

-

PubChemLite. (n.d.). This compound (C2H7NO3S). Retrieved January 6, 2026, from [Link]

- Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153-159.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89072268, 2-Hydroxyethane-1-sulfinamide. Retrieved January 6, 2026, from [Link].

- Google Patents. (1985). US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide.

- Gökçe, M., et al. (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. European Journal of Medicinal Chemistry, 58, 333-343.

- Al-Ghamdi, A. M. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Bejan, V., et al. (2013). NEW HYDRAZINES WITH SULPHONAMIDIC STRUCTURE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY. The Medical-Surgical Journal, 117(1).

Sources

- 1. chemscene.com [chemscene.com]

- 2. Isethionic acid amide | C2H7NO3S | CID 20504590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. This compound | 162894-76-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. Cas 162894-76-0,this compound | lookchem [lookchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. PubChemLite - this compound (C2H7NO3S) [pubchemlite.lcsb.uni.lu]

- 9. 2-Methoxyethane-1-sulfonaMide synthesis - chemicalbook [chemicalbook.com]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. datasheets.scbt.com [datasheets.scbt.com]

The Untapped Potential of 2-Hydroxyethane-1-sulfonamide: A Technical Guide to Investigating its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide focuses on a lesser-explored member of this family: 2-Hydroxyethane-1-sulfonamide, also known as Taurinamide. While direct research on this specific molecule is nascent, its close structural relationship to the well-characterized antimicrobial and antineoplastic agent Taurolidine, and its fundamental sulfonamide scaffold, strongly suggests a rich, unexplored potential for biological activity.[4][5][6] This document serves as a comprehensive resource for researchers, providing a scientifically grounded framework for the systematic investigation of this compound's therapeutic promise. We will delve into the established activities of related compounds to build a predictive model for its potential mechanisms of action and outline detailed experimental protocols to rigorously test these hypotheses.

Introduction: The Sulfonamide Legacy and the Taurinamide Opportunity

The journey of sulfonamides in medicine is a testament to the power of chemical scaffolds in drug discovery. From their revolutionary introduction as the first widely effective antimicrobials to their current applications in oncology and beyond, sulfonamides have proven to be a versatile platform for therapeutic innovation.[2][7][8] this compound (Taurinamide) represents an intriguing, yet underexplored, frontier in this field.[9][10] Its structure, featuring a primary sulfonamide group and a terminal hydroxyl group, presents unique possibilities for molecular interactions and biological targeting.

The most compelling case for the potential of Taurinamide comes from its close derivative, Taurolidine . Taurolidine is a dimeric compound formed from two taurinamide rings and has demonstrated a remarkable spectrum of biological activities.[4][6] It functions as a potent antimicrobial agent and has shown significant promise in cancer therapy through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the inflammatory response.[11][12][13] The hydrolysis of Taurolidine in biological systems releases active metabolites, including taurinamide derivatives, which are believed to contribute to its therapeutic effects.[14][15] This direct link provides a strong rationale for investigating the intrinsic biological activity of the parent monomer, this compound.

Postulated Biological Activities and Mechanisms of Action

Based on the known activities of the broader sulfonamide class and the specific actions of Taurolidine, we can hypothesize several potential biological activities for this compound.

Antimicrobial Potential

The sulfonamide group is renowned for its antibacterial properties, primarily acting as a competitive inhibitor of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[7][16][17]

-

Hypothesized Mechanism: this compound may mimic the natural substrate of DHPS, p-aminobenzoic acid (PABA), thereby disrupting the synthesis of dihydrofolic acid and inhibiting bacterial growth. The presence of the hydroxyl group could influence its binding affinity and selectivity for the bacterial enzyme.

Anticancer Activity

Many sulfonamide derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, disruption of microtubule dynamics, and cell cycle arrest.[3][18][19] Taurolidine, a taurinamide derivative, induces cancer cell death through multiple pathways, including apoptosis and anti-angiogenesis.[4][11]

-

Hypothesized Mechanism: this compound could potentially:

-

Inhibit Carbonic Anhydrases: Specifically, tumor-associated isoforms like CA IX and XII, which are crucial for cancer cell survival in hypoxic environments.[3][20]

-

Induce Apoptosis: By activating intrinsic or extrinsic apoptotic pathways, similar to Taurolidine.

-

Anti-angiogenic Effects: By interfering with the signaling pathways that promote the formation of new blood vessels that supply tumors.

-

Anti-inflammatory Effects

Certain sulfonamides are known to possess anti-inflammatory properties. Taurolidine, for instance, downregulates the release of pro-inflammatory cytokines.[6]

-

Hypothesized Mechanism: this compound may modulate inflammatory pathways by inhibiting key signaling molecules or enzymes involved in the inflammatory cascade.

The following diagram illustrates the potential mechanistic pathways for the biological activity of this compound.

Caption: Potential biological activities and hypothesized mechanisms of this compound.

A Proposed Research Workflow: From Hypothesis to Validation

A systematic and rigorous experimental approach is essential to elucidate the true biological potential of this compound. The following workflow provides a comprehensive framework for this investigation.

Caption: A systematic workflow for investigating the biological activity of this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

Protocol 1: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacterial strains.

Methodology: Broth Microdilution

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate to achieve a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Methodology: MTT Assay

-

Cell Culture and Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Include a vehicle control (solvent only).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 3: Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).[21]

Methodology: Stopped-Flow CO2 Hydration Assay

-

Enzyme and Substrate Preparation:

-

Prepare solutions of purified recombinant human carbonic anhydrase isoforms.

-

Prepare a CO2-saturated solution.

-

-

Inhibition Assay:

-

Pre-incubate the enzyme with varying concentrations of this compound.

-

Rapidly mix the enzyme-inhibitor solution with the CO2 substrate in a stopped-flow instrument.

-

Monitor the change in pH using a suitable indicator.

-

-

Data Analysis:

-

Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.

-

Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.

-

Quantitative Data Summary

As research on this compound progresses, all quantitative data should be meticulously documented and summarized for comparative analysis.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | TBD |

| Escherichia coli (ATCC 25922) | TBD |

| Pseudomonas aeruginosa (ATCC 27853) | TBD |

| Enterococcus faecalis (ATCC 29212) | TBD |

Table 2: Hypothetical Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | TBD |

| A549 (Lung) | TBD |

| HCT116 (Colon) | TBD |

| PC-3 (Prostate) | TBD |

Table 3: Hypothetical Carbonic Anhydrase Inhibition by this compound

| CA Isoform | Ki (nM) |

| hCA I | TBD |

| hCA II | TBD |

| hCA IX | TBD |

| hCA XII | TBD |

Conclusion and Future Directions

This compound stands as a promising yet under-investigated molecule within the esteemed sulfonamide family. Its structural simplicity and relation to the biologically active Taurolidine provide a compelling rationale for its exploration as a potential therapeutic agent. The proposed research framework, encompassing systematic in vitro screening, detailed mechanistic studies, and eventual in vivo validation, offers a clear path forward. The elucidation of its biological activity profile could not only unveil a new therapeutic candidate but also provide valuable structure-activity relationship insights for the design of next-generation sulfonamide-based drugs. The scientific community is encouraged to embark on this exploratory journey to unlock the full potential of this compound.

References

-

Jacobs, D., et al. (2015). The Evolving Role of Taurolidine in Cancer Therapy. Annals of Surgical Oncology, 22(S3), 1142-1152. [Link]

-

Akgül, Ö., et al. (2017). Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. Marmara Pharmaceutical Journal, 21(2), 361-370. [Link]

-

Wäschke, J., et al. (2011). The Evolving Role of Taurolidine in Cancer Therapy. Current Medicinal Chemistry, 18(16), 2485-2496. [Link]

-

Wikipedia. (n.d.). Taurolidine. [Link]

-

Tóth, E., et al. (2006). Neuroprotective effect of a new taurinamide derivative--Taurepar. Advances in Experimental Medicine and Biology, 583, 543-550. [Link]

-

Stendel, R., et al. (2005). The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions. Antimicrobial Agents and Chemotherapy, 49(5), 1863-1868. [Link]

-

Reinisch, W., et al. (2002). The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions. Antimicrobial Agents and Chemotherapy, 46(6), 1674-1679. [Link]

-

Patsnap Synapse. (2022). Taurolidine. [Link]

-

Levin, J. I., et al. (2004). Sulfonate ester hydroxamic acids as potent and selective inhibitors of TACE enzyme. Bioorganic & Medicinal Chemistry Letters, 14(1), 117-120. [Link]

-

National Center for Biotechnology Information. (n.d.). Taurolidine. PubChem Compound Summary for CID 29566. [Link]

-

Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Chemical Health Risks, 13(4), 329-340. [Link]

-

Khan, M. T. H., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 12, 13426. [Link]

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(16), 9636-9654. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Taurolidine? [Link]

-

Al-Ghorbani, M., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Chemical Health Risks, 13(4). [Link]

-

PubChemLite. (n.d.). This compound (C2H7NO3S). [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 10(5), 1202-1207. [Link]

-

Tiew, S. S., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. RSC Advances, 12(45), 29505-29518. [Link]

-

Khan, S. A., & Imran, M. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]

-

Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. Chemistry of Heterocyclic Compounds, 50(4), 473-486. [Link]

-

National Center for Biotechnology Information. (n.d.). Isethionic acid amide. PubChem Compound Summary for CID 20504590. [Link]

-

Brody, T. (2000). Sulfonamides - pharmacology 2000. [Link]

- Google Patents. (1991). Synthesis of hydroxy sulfonic acids.

-

Ataman Kimya. (n.d.). HYDROXYETHANE SULPHONIC ACID 70 %. [Link]

-

Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 14(3), 1-10. [Link]

-

Gencer, N., et al. (2012). The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. Journal of Molecular Structure, 1028, 126-133. [Link]

-

Smirnov, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1856. [Link]

-

Pânzariu, A. T., et al. (2013). NEW HYDRAZINES WITH SULPHONAMIDIC STRUCTURE: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY. The Medical-Surgical Journal, 117(1), 221-228. [Link]

-

Wikipedia. (n.d.). Sodium 2-hydroxyethyl sulfonate. [Link]

-

De Luca, V., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12291. [Link]

-

Jeng, A. Y., et al. (1998). Sulfonamide-based hydroxamic acids as potent inhibitors of mouse macrophage metalloelastase. Bioorganic & Medicinal Chemistry Letters, 8(8), 897-902. [Link]

-

Ayati, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. International Journal of Molecular Sciences, 16(5), 10336-10368. [Link]

-

Bua, S., et al. (2018). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. International Journal of Molecular Sciences, 19(12), 3946. [Link]

-

Abu-Hashem, A. A., & Al-Hussain, S. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(10), 15634-15648. [Link]

-

Bua, S., et al. (2018). Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. International Journal of Molecular Sciences, 19(12), 3946. [Link]

-

Davletbaeva, I. M., et al. (2021). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[11]arene with Hydroxyl and Amine Groups. International Journal of Molecular Sciences, 22(16), 8758. [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. PubChemLite - this compound (C2H7NO3S) [pubchemlite.lcsb.uni.lu]

- 10. Isethionic acid amide | C2H7NO3S | CID 20504590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Taurolidine - Wikipedia [en.wikipedia.org]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. What is the mechanism of Taurolidine? [synapse.patsnap.com]

- 14. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions | In Vivo [iv.iiarjournals.org]

- 15. The Antiseptic and Antineoplastic Agent Taurolidine Modulates Key Leukocyte Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamides [pharmacology2000.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Framework for the In Silico Prediction of 2-Hydroxyethane-1-sulfonamide Bioactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imperative to accelerate the drug discovery pipeline while mitigating costs has positioned in silico methodologies as a cornerstone of modern pharmaceutical research. This technical guide provides a comprehensive, scientifically-grounded framework for predicting the bioactivity of 2-Hydroxyethane-1-sulfonamide (also known as Taurinamide), a molecule of therapeutic interest. This document moves beyond a simple enumeration of protocols to deliver an integrated strategy, elucidating the causal logic behind each computational step. We detail a multi-pronged approach encompassing putative target identification, molecular docking simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is designed as a self-validating system, reinforced with authoritative citations, detailed step-by-step workflows, and clear data visualization to ensure scientific integrity and reproducibility.

Table of Contents

-

Introduction: The Case for this compound

-

1.1. Molecular Profile and Existing Knowledge

-

1.2. The Rationale for an In Silico-First Approach

-

-

Part 1: Foundational Analysis & Ligand Preparation

-

2.1. Putative Target Identification: A Reverse Pharmacology Strategy

-

2.2. Protocol: Rigorous Ligand Structure Preparation

-

-

Part 2: Elucidating Molecular Interactions via Docking

-

3.1. The Principle of Molecular Docking: Predicting the "Molecular Handshake"

-

3.2. Experimental Workflow: Molecular Docking Simulation

-

3.3. Interpreting Docking Results: Beyond Binding Affinity

-

-

Part 3: Predictive Modeling with QSAR

-

4.1. The Logic of QSAR: Learning from Chemical Analogs

-

4.2. Protocol: Development and Validation of a QSAR Model

-

-

Part 4: Forecasting Pharmacokinetics and Safety with ADMET Profiling

-

5.1. The Criticality of Early ADMET Assessment

-

5.2. Workflow: Comprehensive In Silico ADMET Profiling

-

-

Part 5: Integrated Bioactivity Hypothesis and Future Directions

-

6.1. Synthesizing Multi-Faceted Data into a Testable Hypothesis

-

6.2. Limitations and Transitioning to In Vitro Validation

-

-

References

Introduction: The Case for this compound

Molecular Profile and Existing Knowledge

This compound (Taurinamide) is a sulfonamide derivative of the amino acid taurine. While taurine itself is ubiquitous in mammalian physiology, the bioactivity of its derivatives is an area of active investigation. Literature indicates that taurinamide and related structures possess a range of pharmacological activities, including antibacterial, anticonvulsant, and neuroprotective properties, making it a compelling candidate for further discovery efforts[1][2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₇NO₃S | PubChem[3] |

| Molecular Weight | 125.15 g/mol | ChemScene[4] |

| Canonical SMILES | C(CS(=O)(=O)N)O | PubChem[3] |

| InChI Key | BLGJHQMNSBYLEZ-UHFFFAOYSA-N | PubChem[3] |

| Predicted XlogP | -1.8 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 80.39 Ų | ChemScene[4] |

The Rationale for an In Silico-First Approach

Traditional drug discovery is a resource-intensive process characterized by high attrition rates. Computational methods, collectively known as Computer-Aided Drug Design (CADD), offer a paradigm shift.[5] By simulating and predicting biological and pharmacokinetic properties, we can screen vast chemical spaces, prioritize high-potential candidates, and identify potential liabilities long before committing to expensive and time-consuming synthesis and laboratory testing.[6][7] This in silico-first strategy de-risks the discovery pipeline and focuses resources on compounds with the highest probability of success.

Part 1: Foundational Analysis & Ligand Preparation

The fidelity of any computational prediction is contingent upon the quality of the inputs. This phase focuses on identifying high-probability biological targets and meticulously preparing the ligand structure.

Putative Target Identification: A Reverse Pharmacology Strategy

Instead of testing our compound against a known target, we reverse the paradigm: we use the compound's structure to "fish" for potential protein targets from large biological databases.[8] This approach, often called reverse docking or target prediction, is a cost-effective method to generate hypotheses about a compound's mechanism of action.

Causality Behind This Choice: This strategy is rooted in the principle of chemical similarity. By comparing the topology and pharmacophoric features of this compound to libraries of ligands with known targets, we can rapidly identify proteins it is most likely to interact with.

Authoritative Tools:

-

SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.

-

PharmMapper: Identifies potential targets by matching the ligand's pharmacophore to a database of pharmacophore models derived from protein-ligand complexes.

Protocol: Rigorous Ligand Structure Preparation

An accurate three-dimensional, low-energy conformation of the ligand is a non-negotiable prerequisite for meaningful docking studies.

Step-by-Step Methodology:

-

Obtain 2D Structure: Download the 2D structure (e.g., as a .sdf file) from a reputable database like PubChem (CID 20504590).

-

Convert to 3D: Use a molecular modeling program (e.g., Open Babel, Avogadro) to generate an initial 3D structure.

-

Protonation State: Add hydrogens to the structure, ensuring the protonation state is appropriate for a physiological pH of ~7.4. This is critical as ionization affects ligand-receptor interactions.

-

Charge Assignment: Assign partial atomic charges using a robust method like the Gasteiger-Marsili algorithm.

-

Energy Minimization: This is a critical step to relieve any steric strain from the 3D conversion. Employ a suitable force field (e.g., MMFF94) and a combination of steepest descent followed by conjugate gradient algorithms to reach a stable, low-energy conformation.

-

File Format Conversion: Save the prepared ligand in a format required by the docking software (e.g., .pdbqt for AutoDock Vina).

Diagram 1: Ligand Preparation Workflow

Caption: A sequential workflow for preparing a small molecule for docking simulations.

Part 2: Elucidating Molecular Interactions via Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site.[9]

The Principle of Molecular Docking: Predicting the "Molecular Handshake"

Docking involves two main components: a search algorithm that explores different poses (conformations and orientations) of the ligand within the binding pocket, and a scoring function that estimates the binding free energy for each pose.[10] A lower (more negative) binding energy score generally indicates a more stable protein-ligand complex.

Trustworthiness through Validation: The protocol's reliability is established by first performing a re-docking experiment. Here, a co-crystallized ligand is removed from a protein's binding site and then docked back in. A successful protocol should reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), typically <2.0 Å.

Experimental Workflow: Molecular Docking Simulation

Prerequisites: A prepared ligand file (from Part 1) and a high-resolution crystal structure of the target protein (from the Protein Data Bank - PDB).

Step-by-Step Methodology:

-

Protein Preparation:

-

Download the protein structure from the PDB.

-

Remove all non-essential components, such as water molecules, co-solvents, and any existing ligands.[11]

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges).

-

Save the prepared protein in .pdbqt format.

-

-

Binding Site Definition:

-

Define a three-dimensional grid box that encompasses the entire active site where the ligand is expected to bind. The center of this box is often determined by the position of a known co-crystallized ligand.[12]

-

-

Execution of Docking:

-

Run the docking software (e.g., AutoDock Vina) using the prepared protein, prepared ligand, and grid box coordinates as input.[13]

-

Set the exhaustiveness parameter, which controls the computational effort of the conformational search. A value of 8-16 is typically sufficient for initial screening.

-

-

Analysis of Results:

-

The software will output a series of binding poses ranked by their binding affinity scores.

-

The top-scoring pose represents the most probable binding mode.

-

Diagram 2: Molecular Docking & Analysis Workflow

Caption: The procedural flow from input preparation to interaction analysis in molecular docking.

Interpreting Docking Results: Beyond Binding Affinity

The binding affinity score is a valuable metric for ranking, but it is not an absolute measure. Visual inspection of the top-ranked pose is essential to determine if the predicted interaction is chemically and biologically plausible.

Table 2: Example Data Presentation for Docking Results

| Putative Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Carbonic Anhydrase IX | 5FL4 | -7.2 | HIS94, THR200, GLN92 | H-Bond, Zinc Coordination |

| GABA-A Receptor | 6HUP | -6.5 | TYR157, PHE200, THR202 | H-Bond, Pi-Alkyl |

| Aldose Reductase | 1US0 | -6.1 | TRP111, HIS110, TYR48 | H-Bond, Pi-Pi Stacking |

Part 3: Predictive Modeling with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures.[6][14]

The Logic of QSAR: Learning from Chemical Analogs

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[15] If a reliable dataset of compounds similar to this compound with known experimental activity against a specific target exists, we can train a machine learning model to predict the activity of our compound.[16][17]

Protocol: Development and Validation of a QSAR Model

-

Data Curation: Assemble a high-quality dataset of structurally related compounds and their corresponding biological activities (e.g., IC₅₀ values) from databases like ChEMBL.

-

Descriptor Calculation: For each molecule, calculate a wide range of numerical molecular descriptors (e.g., 1D, 2D, 3D descriptors) that encode structural and physicochemical information.

-

Data Splitting: Partition the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to evaluate its predictive power.

-

Model Building: Use a machine learning algorithm (e.g., Random Forest, Gradient Boosting, or Multiple Linear Regression) to create a mathematical model linking the descriptors to the biological activity.[18]

-

Rigorous Validation: This is the self-validating step. Evaluate the model's performance on the unseen test set using statistical metrics like the coefficient of determination (R²) and Root Mean Square Error (RMSE). Perform k-fold cross-validation on the training set to ensure the model is robust and not overfitted.

-

Prediction: Use the validated model to predict the biological activity of this compound.

Part 4: Forecasting Pharmacokinetics and Safety with ADMET Profiling

A potent compound is useless if it cannot reach its target in the body at a safe concentration. ADMET prediction assesses a molecule's "drug-likeness."[19]

The Criticality of Early ADMET Assessment

Adverse ADMET properties are a leading cause of late-stage drug development failure. In silico ADMET profiling provides an early warning system, allowing for the prioritization of compounds with favorable pharmacokinetic and safety profiles.[5][7]

Workflow: Comprehensive In Silico ADMET Profiling

Numerous validated, freely available web servers can provide a comprehensive ADMET profile from a simple molecular structure input.

Authoritative Tools:

-

SwissADME: An excellent tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[20]

-

pkCSM: Predicts a wide range of ADMET properties using graph-based signatures.[19]

-

ADMETlab 2.0: A platform for systematic evaluation of ADMET properties.[21]

Table 3: Example Predicted ADMET Profile for this compound

| Parameter Category | Property | Predicted Value/Outcome | Interpretation |

| Absorption | GI Absorption | High | Likely well-absorbed orally. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | No | Unlikely to cause CNS side effects. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |

| Excretion | Total Clearance | Moderate | Reasonable half-life expected. |

| Toxicity | AMES Mutagenicity | No | Low probability of being mutagenic. |

| Drug-Likeness | Lipinski's Rule of Five | Pass (0 Violations) | Good physicochemical properties for a drug. |

Part 5: Integrated Bioactivity Hypothesis and Future Directions

Synthesizing Multi-Faceted Data into a Testable Hypothesis

The power of this in silico framework lies in the integration of disparate data streams into a single, coherent hypothesis. The final analysis should weigh the evidence from each part of the workflow.

Diagram 3: Integrated In Silico Discovery Workflow

Caption: A holistic workflow showing the integration of activity and safety predictions.

Example Hypothesis: "In silico analysis predicts that this compound is a potential inhibitor of Carbonic Anhydrase IX, with a strong predicted binding affinity (-7.2 kcal/mol) and interactions with key active site residues. Its ADMET profile is highly favorable, suggesting good oral bioavailability and low toxicity. Therefore, this compound is a priority candidate for in vitro enzymatic inhibition assays against Carbonic Anhydrase IX."

Limitations and Transitioning to In Vitro Validation

It is crucial to recognize that in silico models are predictive, not definitive. They are powerful tools for generating hypotheses and prioritizing resources, but they must always be followed by experimental validation.

Recommended Next Steps:

-

Procurement & Synthesis: Obtain a sample of this compound.

-

In Vitro Target Validation: Perform biochemical or biophysical assays (e.g., enzymatic inhibition assays, surface plasmon resonance) to confirm the interaction with the top-predicted protein targets.

-

Cell-Based Assays: If activity is confirmed, progress to cell-based assays to evaluate cellular potency and cytotoxicity.

-

Iterative Design: Use the validated computational models to guide the design of more potent and pharmacokinetically-optimized analogs.

References

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved January 6, 2026, from [Link]

-

What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 6, 2026, from [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved January 6, 2026, from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). Journal of Organic & Pharmaceutical Chemistry. Retrieved January 6, 2026, from [Link]

-

Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube. Retrieved January 6, 2026, from [Link]

-

ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin. Retrieved January 6, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved January 6, 2026, from [Link]

-

QSAR Analysis. (n.d.). Creative Biostructure Drug Discovery. Retrieved January 6, 2026, from [Link]

-

Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 6, 2026, from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved January 6, 2026, from [Link]

-